molecular formula C13H12FNO B15047679 5-Fluoro-2-methoxy-[1,1'-biphenyl]-3-amine

5-Fluoro-2-methoxy-[1,1'-biphenyl]-3-amine

Cat. No.: B15047679
M. Wt: 217.24 g/mol
InChI Key: AHAXVARVRCYJIV-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 2nd position, and an amine group at the 3rd position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-[1,1’-biphenyl]-3-amine typically involves several steps, including the formation of the biphenyl core and the introduction of the functional groups. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). The reaction conditions are usually mild, and the yields are moderate to good .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and streamlined purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

5-Fluoro-2-methoxy-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methoxy-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

5-fluoro-2-methoxy-3-phenylaniline

InChI

InChI=1S/C13H12FNO/c1-16-13-11(7-10(14)8-12(13)15)9-5-3-2-4-6-9/h2-8H,15H2,1H3

InChI Key

AHAXVARVRCYJIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1N)F)C2=CC=CC=C2

Origin of Product

United States

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